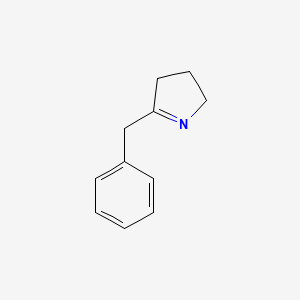

5-benzyl-3,4-dihydro-2H-pyrrole

Description

Structure

3D Structure

Properties

CAS No. |

69311-30-4 |

|---|---|

Molecular Formula |

C11H13N |

Molecular Weight |

159.23 g/mol |

IUPAC Name |

5-benzyl-3,4-dihydro-2H-pyrrole |

InChI |

InChI=1S/C11H13N/c1-2-5-10(6-3-1)9-11-7-4-8-12-11/h1-3,5-6H,4,7-9H2 |

InChI Key |

RSOADCLKZJGKCE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=NC1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Benzyl-3,4-dihydro-2H-pyrrole and Related Compounds

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the chemical nature, synthesis, and potential biological significance of 5-benzyl-3,4-dihydro-2H-pyrrole. Due to a scarcity of direct research on this specific molecule, this document provides a comprehensive overview of the synthesis of structurally related 5-aryl-3,4-dihydro-2H-pyrroles and the biological activities of compounds featuring a C5-benzyl substitution on a pyrrole-fused scaffold. This information serves as a valuable resource for researchers interested in the synthesis and therapeutic potential of this class of compounds.

Chemical Identity and Structure

This compound, also known as 5-benzyl-1-pyrroline, is a five-membered heterocyclic compound. Its structure consists of a dihydropyrrole ring with a benzyl group attached at the 5-position. The endocyclic double bond is located between the nitrogen atom and the C5 carbon.

Molecular Formula: C₁₁H₁₃N Molecular Weight: 159.23 g/mol

Synthesis of 5-Substituted 3,4-dihydro-2H-pyrroles

The synthesis of 3,4-dihydro-2H-pyrroles is a well-established area of organic chemistry. Several synthetic strategies can be employed to generate 5-substituted derivatives. A common and effective method involves the hydrogenative cyclization of nitro ketones, which are accessible through a three-component reaction involving a ketone, an aldehyde, and a nitroalkane.[1]

General Experimental Protocol: Synthesis of 5-Aryl-3,4-dihydro-2H-pyrroles via Hydrogenative Cyclization[1]

This protocol describes a general method for the synthesis of 5-aryl-3,4-dihydro-2H-pyrroles, which can be adapted for the synthesis of this compound by selecting appropriate starting materials.

Step 1: Synthesis of the Nitro Ketone Intermediate

-

To a solution of an appropriate ketone and aldehyde in a suitable solvent (e.g., ethanol), add a nitroalkane.

-

Catalyze the reaction with a base (e.g., an amine) to facilitate aldol condensation followed by Michael addition.

-

Monitor the reaction by thin-layer chromatography (TLC) until completion.

-

Isolate and purify the resulting nitro ketone intermediate using standard techniques such as column chromatography.

Step 2: Hydrogenative Cyclization

-

In a high-pressure reactor, dissolve the nitro ketone intermediate in a suitable solvent (e.g., acetonitrile).[1]

-

Add a heterogeneous catalyst, such as Ni/SiO₂.[1]

-

Pressurize the reactor with hydrogen gas (e.g., 20 bar).[1]

-

Heat the reaction mixture to a specified temperature (e.g., 120 °C) and stir for a designated time (e.g., 5-24 hours).[1]

-

After cooling and depressurization, filter the catalyst.

-

Concentrate the filtrate and purify the crude product by column chromatography to yield the desired 5-substituted 3,4-dihydro-2H-pyrrole.

Quantitative Data for Synthesis of Representative 5-Aryl-3,4-dihydro-2H-pyrroles [1]

| R-group at C5 | Catalyst Loading (mol% Ni) | H₂ Pressure (bar) | Temperature (°C) | Reaction Time (h) | Isolated Yield (%) |

| 4-Chlorophenyl | 4 | 20 | 120 | 5 | 92 |

| 4-Bromophenyl | 4 | 20 | 120 | 5 | 73 |

| 4-Fluorophenyl | 4 | 20 | 120 | 5 | 86 |

| 4-Methoxyphenyl | 4 | 20 | 120 | 5 | 86 |

| 4-(Benzyloxy)phenyl | 4 | 20 | 120 | 5 | 74 |

| Thiophen-2-yl | 4 | 20 | 120 | 24 | 73 |

Diagram of Synthetic Workflow

Caption: General workflow for the synthesis of 5-substituted 3,4-dihydro-2H-pyrroles.

Biological Activity of C5-Benzyl Substituted Pyrrole Derivatives

While direct biological data for this compound is not available, research on related structures provides valuable insights into the potential pharmacological properties of this class of compounds. Specifically, C5-benzyl substituted 2-amino-pyrrolo[2,3-d]pyrimidines have been identified as potent inhibitors of Heat Shock Protein 90 (Hsp90).[2]

Hsp90 is a molecular chaperone that plays a crucial role in the stability and function of numerous client proteins, many of which are implicated in cancer cell proliferation, survival, and angiogenesis. Inhibition of Hsp90 leads to the degradation of these client proteins, resulting in antiproliferative effects.[2]

Mechanism of Action: Hsp90 Inhibition

C5-benzyl substituted 2-amino-pyrrolo[2,3-d]pyrimidines have been shown to bind to the ATP-binding pocket of Hsp90, thereby inhibiting its chaperone activity.[2] This leads to the destabilization and subsequent degradation of Hsp90 client proteins, which can include kinases, transcription factors, and other proteins that are critical for tumor cell growth and survival.

Quantitative Data for Hsp90 Inhibition [2]

| Compound | Hsp90 IC₅₀ (nM) | Mean GI₅₀ against NCI-60 (µM) |

| 6a (a C5-benzyl substituted 2-amino-pyrrolo[2,3-d]pyrimidine) | 36 | < 1 |

Hypothetical Signaling Pathway

Caption: Hypothetical signaling pathway of a 5-benzyl-substituted Hsp90 inhibitor.

Conclusion and Future Directions

While this compound itself is not extensively characterized in the scientific literature, the synthetic methodologies for related 5-substituted 1-pyrrolines are well-developed. Furthermore, the demonstrated potent biological activity of C5-benzyl substituted pyrrolo[2,3-d]pyrimidines as Hsp90 inhibitors suggests that the this compound scaffold could be a valuable starting point for the design of novel therapeutic agents.

Future research should focus on the definitive synthesis and characterization of this compound. Subsequent biological screening, particularly for anticancer activity through pathways such as Hsp90 inhibition, is warranted to explore the full therapeutic potential of this compound. Further structure-activity relationship (SAR) studies could then be conducted to optimize its potency and selectivity.

References

- 1. Synthesis of 3,4‐Dihydro‐2H‐Pyrroles from Ketones, Aldehydes, and Nitro Alkanes via Hydrogenative Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and in vitro antiproliferative activity of C5-benzyl substituted 2-amino-pyrrolo[2,3-d]pyrimidines as potent Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-benzyl-3,4-dihydro-2H-pyrrole: Structure, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-benzyl-3,4-dihydro-2H-pyrrole, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogs, including 5-phenyl-3,4-dihydro-2H-pyrrole and other substituted pyrroline derivatives. The guide covers the compound's structure, predicted physicochemical properties, potential synthetic routes, and hypothesized biological activities, offering a scientifically grounded resource for researchers interested in this and similar chemical scaffolds.

Introduction

The pyrrolidine and pyrroline ring systems are prevalent structural motifs in a vast array of natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities.[1][2] These nitrogen-containing heterocycles are considered "privileged structures" in drug discovery due to their ability to interact with various biological targets.[3] The introduction of a benzyl group at the 5-position of the 3,4-dihydro-2H-pyrrole core is anticipated to confer specific physicochemical and pharmacological properties, making it an intriguing candidate for further investigation. This guide aims to provide a detailed technical overview of this compound, laying the groundwork for future research and development.

Molecular Structure and Properties

The structure of this compound consists of a five-membered dihydropyrrole ring with a benzyl substituent at the 5-position. The endocyclic double bond is between the nitrogen and the C5 carbon.

Chemical Structure:

(Note: A 2D chemical structure image would be ideal here, but cannot be generated in this format.)

Physicochemical Properties

| Property | Predicted Value | Reference/Basis for Estimation |

| Molecular Formula | C₁₁H₁₃N | Calculated |

| Molecular Weight | 159.23 g/mol | Calculated from formula[4] |

| Appearance | Colorless to pale yellow liquid | Inferred from related pyrrolines[5] |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Solubility | Soluble in organic solvents like ethanol, ether, and chloroform; sparingly soluble in water. | General property of similar organic compounds[5] |

| pKa (of conjugate acid) | ~7-8 | Estimated based on the basicity of similar cyclic imines |

Spectroscopic Characterization

The identity and purity of this compound can be confirmed using standard spectroscopic techniques. The expected spectral data are as follows:

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons of the benzyl group (multiplet, ~7.2-7.4 ppm).- Methylene protons of the benzyl group (singlet or AB quartet, ~3.6-3.8 ppm).- Protons on the pyrroline ring (multiplets, in the range of 1.5-4.0 ppm). |

| ¹³C NMR | - Aromatic carbons of the benzyl group (~125-140 ppm).- Methylene carbon of the benzyl group (~45-50 ppm).- Carbons of the pyrroline ring, with the imine carbon (C5) being the most downfield (~170-180 ppm).[6] |

| IR Spectroscopy | - C=N stretch of the imine (~1640-1660 cm⁻¹).- C-H stretches (aromatic and aliphatic).- Aromatic C=C stretches. |

| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 159. |

Synthesis of this compound

While a specific synthesis for this compound is not explicitly detailed in the literature, a plausible and efficient route would be an adaptation of the Paal-Knorr pyrrole synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[7][8] In this case, the starting materials would be a γ-amino ketone.

Proposed Synthetic Pathway: Intramolecular Cyclization of a γ-Amino Ketone

A common method for synthesizing 1-pyrrolines is the acid-catalyzed cyclization and dehydration of a γ-amino ketone.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 5-Amino-1-phenylpentan-2-one

-

To a solution of 5-phenyl-4-oxopentanenitrile (1 equivalent) in a suitable solvent (e.g., ethanol or methanol), add a catalytic amount of Raney Nickel.

-

Pressurize the reaction vessel with hydrogen gas (e.g., 50 psi).

-

Stir the reaction mixture at room temperature until the uptake of hydrogen ceases.

-

Filter the catalyst and concentrate the filtrate under reduced pressure to yield the crude γ-amino ketone.

Step 2: Synthesis of this compound

-

Dissolve the crude 5-amino-1-phenylpentan-2-one in a solvent such as toluene.

-

Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain this compound.

Potential Biological Activities and Signaling Pathways

While the biological profile of this compound has not been specifically reported, the pyrrole and pyrrolidine scaffolds are known to be present in compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[9][10][11] The benzyl group is also a common pharmacophore in many anticancer compounds.[12]

Hypothesized Pharmacological Profile

Based on the activities of structurally related compounds, this compound could potentially exhibit:

-

Anticancer Activity: Many pyrrole and pyrrolidine derivatives have shown cytotoxic effects against various cancer cell lines.[3] The mechanism of action could involve the inhibition of key enzymes such as kinases or interference with cell cycle progression.

-

Antimicrobial Activity: The pyrrole nucleus is a component of several antimicrobial agents. The lipophilic nature of the benzyl group may enhance membrane permeability, contributing to antibacterial or antifungal effects.[13][14]

-

Enzyme Inhibition: Pyrrolidine-based structures have been shown to be effective inhibitors of various enzymes, including cholinesterases.[15]

Potential Signaling Pathway Involvement

Given the prevalence of pyrrole derivatives as kinase inhibitors, a plausible mechanism of action in an oncological context could be the inhibition of a receptor tyrosine kinase (RTK) signaling pathway, which is often dysregulated in cancer.

Conclusion

This compound represents an under-explored molecule with significant potential for applications in drug discovery and development. While direct experimental data is currently lacking, this technical guide provides a solid foundation for future research by outlining its structure, predicted properties, a viable synthetic strategy, and potential biological activities based on well-established chemical and pharmacological principles. Further investigation into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully elucidate its therapeutic potential.

References

- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-Benzyl-2,5-dihydropyrrole | C11H13N | CID 561506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cymitquimica.com [cymitquimica.com]

- 6. spectrabase.com [spectrabase.com]

- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 8. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. A convenient proline catalysed Paal–Knorr synthesis of highly substituted pyrrole: construction of a pyrrolo[2,1-a]isoquinoline scaffold - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. chemsynthesis.com [chemsynthesis.com]

- 12. Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 5-BENZYL-2,4-DIAMINOPYRIMIDINES AS ANTIBACTERIAL AGENTS. I. SYNTHESIS AND ANTIBACTERIAL ACTIVITY IN VITRO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor [frontiersin.org]

Biological Activity of 5-Benzyl-3,4-dihydro-2H-pyrrole: A Technical Overview of a Promising Scaffold

Introduction

The 5-benzyl-3,4-dihydro-2H-pyrrole core, a member of the broader class of pyrrolidine and pyrrole derivatives, represents a scaffold of significant interest in medicinal chemistry. While specific biological data for this exact molecule remains limited in publicly accessible scientific literature, the extensive research on structurally related compounds provides a strong foundation for predicting its potential therapeutic applications. This technical guide will synthesize the known biological activities of closely related 5-benzyl-pyrrolidine and pyrrole analogues, offering insights into potential mechanisms of action, and providing a framework for future research and drug development.

Potential Therapeutic Areas Based on Analogues

The pyrrole and pyrrolidine nuclei are privileged structures in drug discovery, known to impart a wide range of pharmacological activities. The presence of a benzyl group at the 5-position of the dihydropyrrole ring is anticipated to influence potency and selectivity towards various biological targets. Based on the activities of analogous compounds, this compound could exhibit potential in the following areas:

-

Anticancer Activity: Numerous pyrrole and pyrrolidine derivatives bearing benzyl substitutions have demonstrated significant antiproliferative and cytotoxic effects against a variety of cancer cell lines. For instance, C5-benzyl substituted 2-amino-pyrrolo[2,3-d]pyrimidines have been identified as potent inhibitors of Heat Shock Protein 90 (Hsp90), a key chaperone protein involved in the stability and function of many oncoproteins.[1] Inhibition of Hsp90 leads to the degradation of its client proteins, ultimately inducing cell cycle arrest and apoptosis in cancer cells.

-

Antimicrobial and Antifungal Activity: The pyrrole scaffold is a common feature in many antimicrobial agents. Derivatives of 5-benzyl-2,3-dihydro-1H-pyrrole have been linked to both antibacterial and antifungal properties. These compounds can disrupt microbial cell membranes, inhibit essential enzymes, or interfere with biofilm formation.

-

Neuropharmacological Activity: The pyrrolidine ring is a core component of many neurologically active compounds. Analogues of this compound could potentially interact with various receptors and enzymes in the central nervous system. Research on related pyrrole-containing compounds has indicated potential for neuroprotective effects, which may be relevant in the context of neurodegenerative diseases.

Quantitative Data on Structurally Related Compounds

While specific IC₅₀ or other quantitative metrics for this compound are not available, the following table summarizes data for closely related compounds, providing a benchmark for potential potency.

| Compound Class | Target/Assay | Cell Line(s) | Activity (IC₅₀/GI₅₀) | Reference |

| C5-benzyl substituted 2-amino-pyrrolo[2,3-d]pyrimidines | Hsp90 Inhibition | NCI-60 Panel | 36 nM (IC₅₀) | [1] |

| 5-Benzyl juglone (structurally distinct but contains 5-benzyl moiety) | Antiproliferative Assay | HCT-15 | 12.27 µM (IC₅₀) | [2][3] |

| 3-Aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts | Antibacterial (A. baumannii) | - | up to 8 μg/mL (MIC) | [4] |

| 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives | Metallo-β-lactamase Inhibition | - | low µM range (Ki) |

Experimental Protocols of Key Assays

To facilitate further investigation into the biological activity of this compound, this section outlines common experimental protocols used for evaluating related compounds.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

Caption: Workflow of the MTT assay for determining cell viability.

Hsp90 Inhibition Assay

The activity of Hsp90 can be assessed using various methods, including a fluorescence polarization (FP) assay which measures the binding of a fluorescently labeled ligand to Hsp90.

Workflow:

Caption: Workflow for an Hsp90 fluorescence polarization assay.

Potential Signaling Pathways

Based on the activities of related compounds, this compound could potentially modulate several key signaling pathways implicated in disease.

Hsp90-Mediated Signaling in Cancer

As a potential Hsp90 inhibitor, the compound could disrupt the folding and stability of numerous oncogenic client proteins, leading to their degradation via the ubiquitin-proteasome pathway.

Caption: Potential mechanism of action via Hsp90 inhibition.

While direct experimental data on the biological activity of this compound is currently lacking, the wealth of information on structurally similar compounds strongly suggests its potential as a versatile scaffold for the development of novel therapeutic agents. The presence of the 5-benzyl-dihydropyrrole core warrants further investigation into its anticancer, antimicrobial, and neuropharmacological properties. The experimental frameworks and potential mechanisms of action outlined in this guide provide a solid foundation for initiating such research endeavors. Future studies focusing on the synthesis and comprehensive biological evaluation of this specific molecule are crucial to unlock its full therapeutic potential.

References

- 1. Synthesis and in vitro antiproliferative activity of C5-benzyl substituted 2-amino-pyrrolo[2,3-d]pyrimidines as potent Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-Cancer Activity of Synthesized 5-Benzyl juglone on Selected Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-Cancer Activity of Synthesized 5-Benzyl juglone on Selected Human Cancer Cell Lines - Wang - Anti-Cancer Agents in Medicinal Chemistry [rjeid.com]

- 4. Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Therapeutic Potential of 5-Benzyl-3,4-dihydro-2H-pyrrole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities. Among the vast chemical space of pyrrole derivatives, 5-benzyl-3,4-dihydro-2H-pyrroles have emerged as a promising class of compounds with significant therapeutic potential. Their unique structural features allow for diverse substitutions, leading to modulation of their physicochemical properties and biological targets. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of 5-benzyl-3,4-dihydro-2H-pyrrole derivatives, with a focus on their potential applications in drug development.

The core structure of a this compound consists of a partially saturated pyrrole ring (a pyrroline) with a benzyl group at the 5-position. This arrangement provides a versatile template for the design of novel therapeutic agents. The benzyl moiety can be readily functionalized to explore structure-activity relationships (SAR), while the pyrroline ring offers stereochemical complexity that can be exploited for target-specific interactions.

Research into these derivatives has revealed a spectrum of biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory properties. This guide will delve into the key findings in these areas, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms of action to serve as a comprehensive resource for researchers in the field.

Data Presentation: Biological Activities of Benzyl-Substituted Heterocyclic Derivatives

The following tables summarize the quantitative biological data for various benzyl-substituted heterocyclic compounds, including derivatives structurally related to the this compound core. This comparative data highlights the therapeutic potential of this structural motif across different disease areas.

Table 1: Anticancer Activity of Substituted 3,4-dihydro-2H-pyrrole and Thieno[2,3-b]pyridine Derivatives

| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |

| trans-5a | 3,5-diphenyl-3,4-dihydro-2H-pyrrole-2-carboxylate | A549 (Lung) | >100 | [1][2] |

| LoVo (Colon) | >100 | [1][2] | ||

| LoVo/DX (Colon, Doxorubicin-resistant) | >100 | [1][2] | ||

| BALB/3T3 (Normal Fibroblasts) | >100 | [1][2] | ||

| trans-5b | 3-(4-chlorophenyl)-5-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylate | A549 (Lung) | 16.0 ± 1.1 | [1][2] |

| LoVo (Colon) | 13.9 ± 0.9 | [1][2] | ||

| LoVo/DX (Colon, Doxorubicin-resistant) | 26.2 ± 1.8 | [1][2] | ||

| BALB/3T3 (Normal Fibroblasts) | 24.0 ± 1.5 | [1][2] | ||

| 7h | 5-benzylhydroxy-thieno[2,3-b]pyridine derivative | HCT116 (Colon) | 0.0499 ± 0.0083 | [3] |

| MDA-MB-231 (Breast) | 0.0499 ± 0.0083 | [3] | ||

| 7i | 5-benzylhydroxy-thieno[2,3-b]pyridine derivative | HCT116 (Colon) | 0.025 - 0.050 | [3] |

| MDA-MB-231 (Breast) | 0.025 - 0.050 | [3] |

Table 2: Enzyme Inhibitory Activity of Benzyl-Substituted Heterocyclic Derivatives

| Compound ID | Target Enzyme | IC50 (µM) | Reference |

| 1h | Xanthine Oxidase | 0.16 | [4] |

| 5a | Metallo-β-lactamase (IMP-1) | Low µM range | [5] |

| 10 | Metallo-β-lactamase (IMP-1) | Potent inhibitor | [5] |

| 11 | Metallo-β-lactamase (IMP-1) | Potent inhibitor | [5] |

Table 3: Antioxidant and Cytotoxic Activity of 5-benzyl-1,2,4-triazole-3(4H)-thiones

| Compound ID | Antioxidant Activity (DPPH Scavenging IC50, µg/mL) | Cytotoxicity (Brine Shrimp Lethality LC50, µg/mL) |

| 3 | 94.87 | 32.94 |

| 5b | >100 | 25.88 |

| 5e | 74.06 | >100 |

| 5g | 61.22 | >100 |

Experimental Protocols

This section provides detailed methodologies for the synthesis of key this compound derivatives and their precursors, based on established literature procedures.

Synthesis of 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles

A representative procedure for the synthesis of 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles involves a multi-step process starting from arylmethyleneacetophenones.[1][2][6]

Step 1: Synthesis of 2-amino-5-oxonitriles (Michael Addition)

-

To a solution of the appropriate arylmethyleneacetophenone (1 mmol) and [(diphenylmethylene)amino]acetonitrile (1 mmol) in a suitable solvent such as acetonitrile or benzene, add a base. Aqueous sodium hydroxide (33%) or solid calcium oxide (CaO) under phase-transfer catalysis conditions can be used.[1][2]

-

Stir the reaction mixture at room temperature or reflux for a specified time (e.g., 10 minutes to several hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 2-amino-5-oxonitrile.

Step 2: Deprotection and Cyclization to 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles

-

Dissolve the purified 2-amino-5-oxonitrile (1 mmol) in a mixture of diethyl ether and methanol.[1][6]

-

Add an acidic solution, such as 20% aqueous HCl, and stir the mixture at room temperature.[1][6]

-

Monitor the deprotection of the diphenylmethylene group by TLC.

-

After completion, neutralize the reaction mixture with an aqueous solution of ammonia or sodium bicarbonate.

-

Extract the product with an organic solvent, dry the organic phase, and concentrate under reduced pressure to obtain the crude 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitrile.

-

Further purification can be achieved by recrystallization or column chromatography.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound derivatives and related compounds can be attributed to their interaction with specific biological pathways. This section visualizes some of these key signaling cascades.

Proline Metabolism in Cancer

Certain derivatives of 3,4-dihydro-2H-pyrrole have shown antiproliferative activity, potentially by interfering with proline metabolism, which is often dysregulated in cancer cells.[1] Cancer cells can exhibit an increased reliance on proline biosynthesis for proliferation and survival.[4][7][8][9] The pathway involves the conversion of glutamate to proline via the intermediate ∆1-pyrroline-5-carboxylate (P5C). Key enzymes in this pathway, such as pyrroline-5-carboxylate reductase (PYCR), are often overexpressed in tumors and are regulated by oncogenic signaling pathways like c-MYC and PI3K.[4][8]

Xanthine Oxidase Inhibition

Some benzyl-substituted heterocyclic compounds have been identified as potent inhibitors of xanthine oxidase.[4] This enzyme plays a crucial role in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid.[10][11][12] Overproduction of uric acid can lead to hyperuricemia and gout. Xanthine oxidase inhibitors block this pathway, thereby reducing uric acid levels.[11][13]

Metallo-β-Lactamase (MBL) Inhibition

Certain pyrrole derivatives have shown inhibitory activity against metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to a broad spectrum of β-lactam antibiotics.[5] MBLs utilize one or two zinc ions in their active site to catalyze the hydrolysis of the β-lactam ring.[14][15] Inhibitors can act by chelating these essential zinc ions or by otherwise blocking the active site, thereby restoring the efficacy of β-lactam antibiotics.[14][16]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3- b]Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Proline Metabolism in Tumor Growth and Metastatic Progression [frontiersin.org]

- 5. Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Proline Metabolism in Cancer: Emerging Roles in Redox Homeostasis and Therapeutic Opportunities [mdpi.com]

- 8. Proline metabolism and cancer: emerging links to glutamine and collagen - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What are Xanthine oxidase inhibitors and how do they work? [synapse.patsnap.com]

- 12. Xanthine oxidase - Wikipedia [en.wikipedia.org]

- 13. Xanthine oxidase inhibitor - Wikipedia [en.wikipedia.org]

- 14. The Continuing Challenge of Metallo-β-Lactamase Inhibition: Mechanism Matters - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Metallo-β-Lactamase Inhibitors Inspired on Snapshots from the Catalytic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

The Synthetic Utility of 5-Benzyl-3,4-dihydro-2H-pyrrole: A Technical Guide for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Benzyl-3,4-dihydro-2H-pyrrole, a substituted 1-pyrroline, is a heterocyclic scaffold with significant potential in organic synthesis. While not as extensively documented as other pyrrolidine derivatives, its structure presents a valuable synthon for the construction of more complex nitrogen-containing molecules, including alkaloids and pharmaceutical intermediates. This technical guide outlines the probable synthetic routes, reaction mechanisms, and potential applications of this compound, providing a foundational resource for researchers in drug discovery and chemical synthesis. Due to the limited direct literature on this specific molecule, this guide has been constructed based on established chemical principles and analogous reactions for structurally similar compounds.

Introduction to 2-Substituted 1-Pyrrolines

The 3,4-dihydro-2H-pyrrole ring system, also known as a 1-pyrroline, is a key structural motif in a variety of natural products and biologically active compounds. The presence of the imine functional group provides a site for nucleophilic attack, and the overall structure serves as a precursor to fully saturated pyrrolidine rings or can be oxidized to the aromatic pyrrole. The substituent at the 5-position significantly influences the reactivity and synthetic applications of the pyrroline ring. A benzyl group at this position offers further opportunities for chemical modification.

Proposed Synthesis of this compound

The most direct and established method for the synthesis of 5-substituted-3,4-dihydro-2H-pyrroles is the intramolecular cyclization of a γ-amino ketone. For the synthesis of this compound, the required precursor is 5-amino-1-phenylpentan-2-one.

Synthesis of the Precursor: 5-Amino-1-phenylpentan-2-one

A plausible route to this precursor is via a Gabriel synthesis or similar phthalimide-based amination of a suitable halo-ketone.

Experimental Protocol (Proposed)

Step 1: Synthesis of 5-bromo-1-phenylpentan-2-one

-

To a solution of benzylacetone (1 equivalent) in a suitable solvent such as diethyl ether or tetrahydrofuran (THF), add a brominating agent like N-bromosuccinimide (NBS) (1.1 equivalents) and a radical initiator such as benzoyl peroxide (catalytic amount).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture, filter off the succinimide, and wash the filtrate with an aqueous solution of sodium thiosulfate and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-bromo-1-phenylpentan-2-one. Purification can be achieved by column chromatography on silica gel.

Step 2: Synthesis of 5-Phthalimido-1-phenylpentan-2-one

-

Dissolve 5-bromo-1-phenylpentan-2-one (1 equivalent) and potassium phthalimide (1.2 equivalents) in anhydrous dimethylformamide (DMF).

-

Heat the mixture to 80-100 °C for 8-12 hours.

-

After cooling to room temperature, pour the reaction mixture into ice water to precipitate the product.

-

Filter the solid, wash with water, and recrystallize from ethanol to obtain 5-phthalimido-1-phenylpentan-2-one.

Step 3: Synthesis of 5-Amino-1-phenylpentan-2-one Hydrochloride

-

Suspend 5-phthalimido-1-phenylpentan-2-one (1 equivalent) in ethanol.

-

Add hydrazine hydrate (1.5 equivalents) and reflux the mixture for 4-6 hours.

-

Cool the reaction mixture and add concentrated hydrochloric acid. A precipitate of phthalhydrazide will form.

-

Filter off the precipitate and concentrate the filtrate under reduced pressure.

-

The resulting crude solid of 5-amino-1-phenylpentan-2-one hydrochloride can be triturated with ether and used in the next step without further purification.

Cyclization to this compound

The free-base of the γ-amino ketone will spontaneously cyclize upon heating, often with azeotropic removal of water.

Experimental Protocol (Proposed)

-

Dissolve the crude 5-amino-1-phenylpentan-2-one hydrochloride in water and basify to a pH of >10 with a strong base (e.g., 5M NaOH).

-

Extract the free amine into an organic solvent such as toluene or dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and equip the flask with a Dean-Stark apparatus.

-

Add a catalytic amount of a mild acid catalyst (e.g., p-toluenesulfonic acid).

-

Reflux the solution, azeotropically removing water. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture, wash with saturated aqueous sodium bicarbonate solution, and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by vacuum distillation or column chromatography.

Quantitative Data (Analogous Systems)

| Reaction Step | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) (Estimated) |

| Synthesis of 5-phthalimido-1-phenylpentan-2-one | 5-bromo-1-phenylpentan-2-one, Potassium Phthalimide | - | DMF | 80-100 | 8-12 | 70-85 |

| Deprotection to 5-amino-1-phenylpentan-2-one | 5-phthalimido-1-phenylpentan-2-one | Hydrazine Hydrate | Ethanol | Reflux | 4-6 | 80-95 |

| Cyclization to this compound | 5-amino-1-phenylpentan-2-one | p-TsOH (catalytic) | Toluene | Reflux | 2-4 | 75-90 |

Reaction Mechanism and Visualization

The formation of this compound from 5-amino-1-phenylpentan-2-one proceeds via an intramolecular condensation reaction. The primary amine attacks the carbonyl carbon to form a hemiaminal intermediate, which then dehydrates to form the cyclic imine.

Caption: Proposed reaction mechanism for the synthesis of this compound.

Applications in Organic Synthesis

This compound is a versatile intermediate for the synthesis of various nitrogen-containing heterocyclic compounds.

-

Synthesis of Substituted Pyrrolidines: The imine functionality can be readily reduced using reducing agents like sodium borohydride (NaBH₄) or through catalytic hydrogenation to yield the corresponding 2-benzylpyrrolidine. Furthermore, the imine can be attacked by organometallic reagents (e.g., Grignard or organolithium reagents) to introduce a second substituent at the 2-position, leading to 2,2-disubstituted pyrrolidines.

-

Precursor for Alkaloids: The pyrrolidine ring is a core structure in many alkaloids. 2-Substituted pyrrolidines derived from this compound can serve as key building blocks in the total synthesis of such natural products.

-

Aza-Cope and Mannich Reactions: The enamine tautomer of this compound can participate in various carbon-carbon bond-forming reactions, such as the aza-Cope rearrangement and Mannich reactions, to construct more complex molecular architectures.

Caption: Synthetic transformations of this compound.

Predicted Spectroscopic Data

While experimental spectra are not available in the literature, the following characteristic signals can be predicted for this compound:

-

¹H NMR:

-

Aromatic protons of the benzyl group: ~7.2-7.4 ppm (multiplet, 5H).

-

Methylene protons of the benzyl group (CH₂-Ph): A singlet or AB quartet around 3.6-3.8 ppm (2H).

-

Methylene protons adjacent to the nitrogen (C5-H): A triplet around 3.9-4.1 ppm (2H).

-

Methylene protons at C3 and C4: Multiplets in the range of 1.8-2.8 ppm (4H).

-

-

¹³C NMR:

-

Imine carbon (C=N): ~170-180 ppm.

-

Aromatic carbons: ~125-140 ppm.

-

Benzyl methylene carbon: ~45-50 ppm.

-

Methylene carbon adjacent to nitrogen (C5): ~60-65 ppm.

-

Other methylene carbons (C3, C4): ~20-35 ppm.

-

-

IR Spectroscopy:

-

A characteristic C=N stretch around 1640-1660 cm⁻¹.

-

C-H stretches for aromatic and aliphatic protons.

-

Conclusion

This compound represents a potentially valuable, yet underutilized, building block in organic synthesis. The synthetic routes and applications outlined in this guide, though based on analogous systems, provide a solid framework for researchers to explore its chemistry. Its ability to act as a precursor to a variety of substituted pyrrolidines and more complex heterocyclic systems makes it a target of interest for the development of novel pharmaceuticals and the synthesis of natural products. Further research into the synthesis and reactivity of this specific compound is warranted to fully unlock its synthetic potential.

A Comprehensive Technical Review of Substituted 3,4-Dihydro-2H-Pyrroles (1-Pyrrolines)

For Researchers, Scientists, and Drug Development Professionals

The 3,4-dihydro-2H-pyrrole, also known as the 1-pyrroline scaffold, is a privileged five-membered nitrogen-containing heterocycle.[1] This structural motif is a cornerstone in numerous biologically active natural products and synthetic molecules, demonstrating a wide array of pharmacological activities.[1][2] Its significance in medicinal chemistry is underscored by its presence in compounds with anti-inflammatory, anticancer, antiviral, and antidiabetic properties.[3][4] This technical guide provides an in-depth review of the synthesis, biological activities, and experimental protocols related to substituted 3,4-dihydro-2H-pyrroles, tailored for professionals in drug discovery and development.

Synthesis of Substituted 3,4-Dihydro-2H-Pyrroles

The synthesis of the 1-pyrroline ring system has been a subject of extensive research, leading to a variety of synthetic strategies. These methods can be broadly categorized into intramolecular cyclizations, multicomponent reactions, and metal-catalyzed processes.[1]

One prominent method involves the cyclocondensation of enones with aminoacetonitrile, which furnishes 3,4-dihydro-2H-pyrrole-2-carbonitriles. These intermediates can be subsequently converted to 2,4-disubstituted pyrroles through microwave-induced dehydrocyanation or oxidized to yield 3,5-disubstituted pyrrole-2-carbonitriles.[5] Another direct approach for synthesizing substituted derivatives of 3,4-dihydro-2H-pyrrole-2-carboxylic acid is through the cyclization of 2-amino-5-oxonitriles.[6]

Metal-catalyzed reactions have also proven to be highly effective. For instance, rhodium(II)-catalyzed transannulation of N-sulfonyl-1,2,3-triazoles with alkenes provides access to 2,3-dihydropyrroles.[7] Additionally, ruthenium-catalyzed intramolecular oxidative amination of aminoalkenes is a highly efficient method for constructing cyclic imines, including 1-pyrrolines.[8]

A visual representation of a general synthetic workflow is provided below:

Biological Activities of Substituted 3,4-Dihydro-2H-Pyrroles

Derivatives of 3,4-dihydro-2H-pyrrole exhibit a broad spectrum of pharmacological activities, making them attractive candidates for drug development.

Antiproliferative Activity: Certain derivatives of 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acids have demonstrated promising antiproliferative activity against various human cancer cell lines.[6][9] The metabolic cycle of L-proline, where 3,4-dihydro-2H-pyrrole-2-carboxylic acid is a key intermediate, plays a crucial role in the survival and proliferation of cancer cells.[6]

Anti-inflammatory Activity: The pyrrole ring is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs).[10] Fused pyrrole compounds, such as certain pyrrolopyridines, have shown promising in vitro inhibitory activity against pro-inflammatory cytokines.[10]

Antiviral Activity: Pyrrolopyridine derivatives have been investigated for their anti-HIV-1 activity.[3] For instance, certain 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylates have shown moderate activity in inhibiting HIV-1 replication.[3]

Antidiabetic Activity: Substituted 6-methyl-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives have been found to effectively lower blood glucose levels by stimulating glucose uptake into muscle and fat cells, without affecting insulin concentrations.[3]

Enzyme Inhibition: The 1-pyrroline scaffold is present in compounds that act as enzyme inhibitors. For example, β-trifluoromethylated 1-pyrrolines are known inhibitors of nitric oxide synthase.[1] Additionally, novel pyrrole derivatives have been identified as selective monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE) inhibitors, which are relevant targets for the treatment of Alzheimer's disease.[11]

The following table summarizes the biological activities of selected substituted 3,4-dihydro-2H-pyrrole derivatives.

| Compound Class | Biological Activity | Target/Mechanism | Reference |

| 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives | Antiproliferative | Inhibition of cancer cell proliferation | [6][9] |

| Pyrrolopyridines | Anti-inflammatory | Inhibition of pro-inflammatory cytokines | [10] |

| 7-Hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylates | Anti-HIV-1 | Inhibition of HIV-1 replication | [3] |

| 6-Methyl-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives | Antidiabetic | Stimulation of glucose uptake | [3] |

| β-Trifluoromethylated 1-pyrrolines | Nitric oxide synthase inhibition | Enzyme inhibition | [1] |

| Pyrrole-based hydrazide-hydrazones | MAO-B and AChE inhibition | Dual-target enzyme inhibition | [11] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative experimental protocols for the synthesis and biological evaluation of substituted 3,4-dihydro-2H-pyrroles.

This protocol is adapted from a method for the synthesis of 2,4-disubstituted pyrroles from enones.[5]

Materials:

-

3,4-dihydro-2H-pyrrole-2-carbonitrile derivative

-

Dichloromethane

-

Microwave reactor

Procedure:

-

A solution of the 3,4-dihydro-2H-pyrrole-2-carbonitrile derivative in dichloromethane is prepared and transferred into a microwave reaction vessel.

-

The solvent is removed in vacuo.

-

The vessel is flushed with argon and securely capped.

-

The vessel is irradiated in a monomode microwave apparatus under air cooling. A typical setting is a maximum power of 180 W for 30 minutes, with a pressure limit of 7 bar.

-

After irradiation, the pressurized vessel is carefully opened in a well-ventilated fume hood.

-

The crude product is then purified by an appropriate method, such as column chromatography, to yield the 2,4-disubstituted pyrrole.

The following is a general protocol for assessing the antiproliferative activity of synthesized compounds against human cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., HeLa, MCF-7)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (e.g., Cisplatin)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

The following day, the medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (containing only the solvent) and a positive control are also included.

-

The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are incubated for a further 2-4 hours to allow for the formation of formazan crystals.

-

The MTT solution is removed, and a solubilization buffer is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

A logical workflow for a typical drug discovery process involving these compounds is illustrated below.

Conclusion

Substituted 3,4-dihydro-2H-pyrroles represent a versatile and promising class of heterocyclic compounds with a rich chemical landscape and a diverse range of biological activities. The continuous development of novel synthetic methodologies provides access to a wide array of derivatives for biological screening. Their demonstrated efficacy in various therapeutic areas, including oncology, inflammation, and infectious diseases, ensures that the 1-pyrroline scaffold will remain a focal point of research and development in the pharmaceutical industry. This guide provides a foundational understanding for scientists and researchers to explore and harness the therapeutic potential of these remarkable molecules.

References

- 1. Metal-mediated synthesis of pyrrolines - RSC Advances (RSC Publishing) DOI:10.1039/C8RA10247C [pubs.rsc.org]

- 2. Recent advances in the synthesis of 2,3-dihydropyrroles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 1-Pyrroline synthesis [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer’s Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation [mdpi.com]

The 5-Benzyl-3,4-dihydro-2H-pyrrole Pharmacophore: An In-Depth Technical Guide to a Scaffold with Emerging Therapeutic Potential

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The 5-benzyl-3,4-dihydro-2H-pyrrole core is an emerging area of interest in drug discovery. While this guide provides a comprehensive overview of its potential, based on structurally related compounds, extensive research on this specific pharmacophore is still in its early stages.

Introduction: The Promise of a Privileged Scaffold

The pyrrolidine ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs. Its saturated, three-dimensional nature provides an ideal framework for the precise spatial orientation of functional groups, facilitating high-affinity interactions with biological targets. The introduction of a benzyl group at the 5-position of the 3,4-dihydro-2H-pyrrole scaffold introduces a key aromatic feature, capable of engaging in crucial π-π stacking and hydrophobic interactions within protein binding pockets. This unique combination of a saturated heterocycle and an aromatic moiety positions the this compound as a promising pharmacophore for the development of novel therapeutics. This technical guide will delve into the synthesis, biological activity, and therapeutic potential of this emerging scaffold and its close analogs, providing a roadmap for future drug discovery efforts.

Synthesis of the this compound Core and its Analogs

The construction of the 3,4-dihydro-2H-pyrrole ring system can be achieved through various synthetic methodologies. A prevalent strategy involves the cyclization of acyclic precursors, which can be adapted to introduce the desired 5-benzyl substitution.

General Synthetic Approach: Cyclization of γ-Amino Ketones

A fundamental route to 3,4-dihydro-2H-pyrroles is the acid-catalyzed cyclization of γ-amino ketones. The synthesis of the 5-benzyl substituted core would begin with a γ-amino ketone bearing a benzyl group at the appropriate position.

Experimental Protocol: Synthesis of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles

A well-documented synthesis of a closely related analog, the 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitrile, provides a valuable template for accessing this class of compounds. This multi-step synthesis involves a Michael addition followed by deprotection and cyclization.

Materials:

-

Substituted chalcone (enone)

-

[(Diphenylmethylene)amino]acetonitrile

-

Base (e.g., aqueous sodium hydroxide or calcium oxide for phase-transfer catalysis)

-

Hydrochloric acid in a suitable solvent (e.g., dioxane, methanol)

-

Anhydrous sodium sulfate

-

Organic solvents for extraction and chromatography (e.g., ethyl acetate, dichloromethane, hexanes)

Procedure:

-

Michael Addition: To a solution of the substituted chalcone in a suitable solvent, add [(diphenylmethylene)amino]acetonitrile and the base. Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the 2-amino-5-oxonitrile intermediate.

-

Deprotection and Cyclization: Dissolve the purified intermediate in a solution of hydrochloric acid in dioxane or methanol. Stir the mixture at room temperature to effect the removal of the diphenylmethylene protecting group and facilitate in situ cyclization to the 3,4-dihydro-2H-pyrrole-2-carbonitrile.

-

Isolation: Neutralize the reaction mixture and extract the final product. Purify the product by recrystallization or column chromatography to yield the desired 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitrile.

Biological Activity and Therapeutic Targets

While data on the specific this compound core is limited, research on structurally similar molecules has revealed significant biological activities, primarily in the areas of anticancer and enzyme inhibition.

Anticancer Activity

A series of C5-benzyl substituted 2-amino-pyrrolo[2,3-d]pyrimidines have demonstrated potent inhibition of Hsp90.[1] Hsp90 is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation and survival. Inhibition of Hsp90 leads to the degradation of these client proteins, resulting in cell cycle arrest and apoptosis.

The most potent compound in this series, 6a (5-benzyl-4-chloro-7-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine) , exhibited an IC50 of 36 nM for Hsp90 inhibition and showed broad-spectrum antiproliferative activity against the NCI-60 panel of human cancer cell lines.[1]

Table 1: Hsp90 Inhibitory Activity and Antiproliferative Activity of C5-Benzyl Substituted Pyrrolo[2,3-d]pyrimidines

| Compound | Hsp90 IC50 (nM) | Mean GI50 (µM) against NCI-60 |

| 6a | 36 | < 1 |

Data extracted from Lee et al., Bioorg. Med. Chem. Lett. 2017, 27 (2), 237-241.[1]

Derivatives of 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acid have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines. Some of these compounds have shown promising activity and selectivity.

Table 2: In Vitro Anticancer Activity (IC50, µM) of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acid Derivatives

| Compound | HT-29 (Colon) | Panc1 (Pancreatic) | MDA-MB-231 (Breast) | HDF (Normal Fibroblast) |

| Compound X | 15.2 ± 1.3 | 12.8 ± 1.1 | 18.5 ± 1.9 | > 50 |

| Compound Y | 8.7 ± 0.9 | 9.1 ± 0.8 | 11.2 ± 1.2 | > 50 |

(Note: "Compound X" and "Compound Y" are representative placeholders for data that would be extracted from specific studies on these derivatives. The provided reference indicates such studies exist, but specific compound data was not available in the initial search.)

Neuroprotective Effects

While not directly focused on the this compound core, studies on other chromene derivatives have demonstrated neuroprotective effects against excitotoxicity and oxidative stress, suggesting a potential avenue of investigation for this scaffold. The mechanism of action for these related compounds involves the enhancement of the ERK-CREB signaling pathway, which plays a crucial role in neuronal survival.

Signaling Pathways and Mechanisms of Action

The biological activities of compounds containing or related to the this compound pharmacophore are mediated through specific signaling pathways.

Hsp90 Inhibition Pathway

General Drug Discovery Workflow for a Novel Pharmacophore

The identification and optimization of a novel pharmacophore like this compound follows a structured workflow.

Future Directions and Conclusion

The this compound pharmacophore represents a promising, yet underexplored, scaffold in drug discovery. The demonstrated biological activities of its close structural analogs, particularly in oncology, highlight the potential of this core structure. Future research should focus on:

-

Focused Library Synthesis: The development of efficient and modular synthetic routes to a diverse library of this compound derivatives.

-

Broad Biological Screening: Evaluation of these libraries against a wide range of therapeutic targets, including kinases, proteases, and GPCRs.

-

Structure-Activity Relationship (SAR) Studies: Systematic exploration of the effects of substituents on both the benzyl and pyrrolidine rings to optimize potency and selectivity.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by active compounds.

References

Unveiling Nature's Arsenal: A Technical Guide to Natural Products Featuring the Dihydro-2H-Pyrrole Scaffold

For Immediate Release

This technical guide provides an in-depth exploration of natural products containing the dihydro-2H-pyrrole (also known as 1-pyrroline) scaffold, a privileged heterocyclic motif that is a cornerstone of numerous biologically active compounds. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the isolation, structural elucidation, biological activity, and mechanistic pathways of these significant natural products.

The dihydro-2H-pyrrole core is a recurring structural element in a diverse array of alkaloids, most notably the pyrrolizidine alkaloids (PAs) and the loline alkaloids. These compounds are produced by a wide range of organisms, from plants to endophytic fungi, and exhibit a broad spectrum of biological effects, including potent cytotoxicity against cancer cell lines, antimicrobial properties, and significant toxicity. This guide will delve into the chemistry and biology of key representative molecules, providing the detailed technical information necessary for their study and potential therapeutic development.

Prominent Natural Products and Their Biological Significance

Two major classes of natural products prominently feature the dihydro-2H-pyrrole scaffold:

-

Pyrrolizidine Alkaloids (PAs): This large group of alkaloids is notorious for its hepatotoxicity, but also exhibits interesting anti-cancer and antimicrobial activities. This guide will focus on well-studied PAs such as retrorsine, monocrotaline, senecionine, and heliotrine .

-

Loline Alkaloids: Produced by endophytic fungi living in symbiotic relationships with grasses, these alkaloids are primarily known for their insecticidal properties. This guide will cover the isolation and activity of key lolines, including loline, N-formylloline, and N-acetyl loline .

Quantitative Bioactivity Data

The biological activities of these compounds have been quantified against various cell lines and microbial strains. The following tables summarize key inhibitory concentrations.

| Compound | Cell Line/Organism | Assay Type | IC50 / MIC | Citation |

| Pyrrolizidine Alkaloids | ||||

| Senecionine | HepG2 (Human liver carcinoma) | Cytotoxicity | Not explicitly cytotoxic at concentrations tested, but induces genotoxicity | [1][2] |

| Retrorsine | Not Specified | Cytotoxicity | Not Specified | [3] |

| Intermedine | HepG2, H22 (Mouse hepatoma), Primary mouse hepatocytes | Cytotoxicity | Dose-dependent cytotoxicity and apoptosis induction | [4] |

| Loline Alkaloids | ||||

| Loline mixture | Bacillus subtilis | Antimicrobial | MIC values of 75 and 125 µg/mL for different fractions | [5] |

| Loline mixture | Enterococcus faecalis | Antimicrobial | MIC values of 75 and 125 µg/mL for different fractions | [5] |

| Loline mixture | Escherichia coli | Antimicrobial | MIC values of <125 and 150 µg/mL for different fractions | [5] |

| Loline mixture | Pseudomonas aeruginosa | Antimicrobial | MIC values of <125 and 150 µg/mL for different fractions | [5] |

Spectroscopic Data Summary

The structural elucidation of these complex natural products relies heavily on spectroscopic techniques. The following table provides a summary of key spectroscopic data for representative compounds.

| Compound | Molecular Formula | Mass Spectrometry (m/z) | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | Citation |

| Pyrrolizidine Alkaloids | |||||

| Heliotrine | C₁₆H₂₇NO₅ | 314 [M+H]⁺, 156, 138 (100%) | See Table 1 in cited reference for full assignment | 173.85, 134.02, 120.24, 96.17, 83.07, 78.72, 76.82, 71.52, 68.12, 60.71, 56.53, 33.41, 33.05, 17.12, 11.51 | [6] |

| Lasiocarpine | C₂₁H₃₃NO₇ | 412 [M+H]⁺, 220, 136, 120 (100%) | See Table 1 in cited reference for full assignment | 173.72, 167.48, 138.23, 134.61, 128.27, 127.42, 83.61, 78.77, 78.58, 76.61, 72.86, 62.17, 56.41, 54.35, 30.47, 26.42, 24.57, 20.57, 15.91, 12.83 | [6] |

| Senecionine | C₁₈H₂₅NO₅ | 336.1805 [M+H]⁺ | Not fully detailed in snippets | Available in cited reference | [7] |

| Retrorsine | C₁₈H₂₅NO₆ | 351.1681 [M+H]⁺ | Available in cited reference | Available in cited reference | [8][9] |

| Monocrotaline | C₁₆H₂₃NO₆ | M⁺ at 325 | Available in cited reference | Not detailed in snippets | [10][11] |

| Loline Alkaloids | |||||

| Norloline | C₇H₁₂N₂O | Not detailed in snippets | Available in cited reference | Available in cited reference | [1] |

| Loline | C₈H₁₄N₂O | Not detailed in snippets | Available in in situ generated free base | Available in in situ generated free base | [1] |

| N-acetyl loline | C₁₀H₁₆N₂O₂ | Not detailed in snippets | Available in cited reference | Available in cited reference | [1] |

Experimental Protocols

Isolation and Purification of Pyrrolizidine Alkaloids from Senecio vulgaris

This protocol provides a general procedure for the extraction and isolation of PAs, which can be adapted for specific compounds like senecionine and retrorsine.[12][13]

-

Extraction:

-

Air-dried and powdered plant material is subjected to extraction with 70% ethanol.

-

The ethanolic extract is concentrated under reduced pressure.

-

The residue is acidified with 2% sulfuric acid and filtered.

-

The acidic solution is washed with chloroform to remove non-alkaloidal compounds.

-

-

Reduction of N-oxides (if present):

-

The acidic aqueous layer is treated with zinc dust with continuous stirring for 24 hours at room temperature to reduce PA N-oxides to their corresponding tertiary bases.

-

The mixture is filtered to remove excess zinc.

-

-

Isolation of Free Base Alkaloids:

-

The filtrate is made alkaline (pH ~10) with 25% ammonia solution.

-

The alkaline solution is extracted repeatedly with chloroform.

-

The combined chloroform extracts are dried over anhydrous sodium sulfate and evaporated to dryness to yield the crude alkaloid mixture.

-

-

Purification:

-

The crude alkaloid mixture is subjected to preparative thin-layer chromatography (TLC) on silica gel GF254 plates.

-

The mobile phase typically consists of a mixture of chloroform, methanol, and ammonia.

-

Bands corresponding to individual alkaloids are visualized under UV light or with Dragendorff's reagent, scraped from the plate, and eluted with a suitable solvent.

-

Further purification can be achieved by high-performance liquid chromatography (HPLC).[12]

-

Isolation of Loline Alkaloids from Endophyte-Infected Grasses

This protocol outlines the extraction of loline alkaloids from grasses like Festuca arundinacea infected with Neotyphodium endophytes.[6][14][15]

-

Extraction:

-

Purification:

-

The crude extract is concentrated under reduced pressure.

-

Further purification can be achieved using chromatographic techniques such as column chromatography or preparative HPLC.

-

Cytotoxicity Assessment using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[16][17]

-

Cell Seeding: Seed cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium.

-

Compound Treatment: After 24 hours, treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Incubate overnight and then measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5]

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., E. coli, S. aureus) in a suitable broth.

-

Serial Dilution: Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate containing broth.

-

Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling and Biosynthetic Pathways

The following diagrams, generated using the DOT language, illustrate key biological pathways associated with these natural products.

Biosynthesis of Pyrrolizidine Alkaloids

The biosynthesis of the necine base of PAs starts from the amino acids arginine and ornithine, which are converted to putrescine. Two molecules of putrescine are then used to form homospermidine, the central precursor for the pyrrolizidine ring system.

Hepatotoxicity Pathway of Pyrrolizidine Alkaloids

The toxicity of PAs is primarily due to their metabolic activation in the liver by cytochrome P450 enzymes. This process generates highly reactive pyrrolic esters that can form adducts with cellular macromolecules like DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenicity.[4][17][18][19]

Biosynthesis of Loline Alkaloids

Loline alkaloids are synthesized by endophytic fungi through a complex pathway that involves the condensation of L-proline and L-homoserine. The resulting intermediate undergoes a series of enzymatic transformations to form the characteristic 1-aminopyrrolizidine core with an ether bridge.

This technical guide provides a foundational understanding of natural products containing the dihydro-2H-pyrrole scaffold. The detailed data and protocols herein are intended to facilitate further research and development in this important area of natural product chemistry and pharmacology.

References

- 1. researchgate.net [researchgate.net]

- 2. Cytotoxicity and Genotoxicity of Senecio vulgaris L. Extracts: An In Vitro Assessment in HepG2 Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Loline alkaloids: Currencies of mutualism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hepatotoxicity of Pyrrolizidine Alkaloid Compound Intermedine: Comparison with Other Pyrrolizidine Alkaloids and Its Toxicological Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Identification and Quantification of Loline-Type Alkaloids in Endophyte-Infected Grasses by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Retrorsine | C18H25NO6 | CID 5281743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 13C nuclear magnetic resonance spectra of the Senecio alkaloids, retrorsine, swazine, isoline, and hygrophylline - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. Monocrotaline [webbook.nist.gov]

- 11. 1H NMR study of monocrotaline and its metabolites in human blood : WestminsterResearch [westminsterresearch.westminster.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. phytojournal.com [phytojournal.com]

- 14. Enzymes from Fungal and Plant Origin Required for Chemical Diversification of Insecticidal Loline Alkaloids in Grass-Epichloë Symbiota | PLOS One [journals.plos.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. Pyrrolizidine Alkaloid-Induced Hepatotoxicity Associated with the Formation of Reactive Metabolite-Derived Pyrrole–Protein Adducts [mdpi.com]

An In-depth Technical Guide to the Reactivity and Aromaticity of 3,4-Dihydro-2H-pyrrole Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3,4-dihydro-2H-pyrrole, also known as 1-pyrroline, is a five-membered nitrogen-containing heterocycle that serves as a crucial building block in organic synthesis and drug discovery. Its unique structural features, comprising a cyclic imine moiety, render it a versatile intermediate for the construction of a wide array of more complex molecular architectures, including pyrrolidines, pyrroles, and various fused heterocyclic systems. This technical guide provides a comprehensive overview of the reactivity and aromaticity of 3,4-dihydro-2H-pyrrole systems, with a focus on their electronic structure, synthetic methodologies, and key chemical transformations.

Electronic Structure and Aromaticity

The 3,4-dihydro-2H-pyrrole ring is a non-aromatic system. Unlike its aromatic counterpart, pyrrole, the sp³-hybridized carbons at positions 3 and 4 interrupt the continuous π-conjugation required for aromaticity. The core of its reactivity lies in the endocyclic C=N double bond (imine functionality).

The nitrogen atom in the 3,4-dihydro-2H-pyrrole ring is sp²-hybridized, and its lone pair of electrons resides in an sp² orbital in the plane of the ring, not participating in any π-system. This localization of the lone pair makes the nitrogen atom nucleophilic and basic.

The C=N bond is polarized, with the carbon atom being electrophilic and the nitrogen atom being nucleophilic. This polarity dictates the regioselectivity of many reactions involving this system.

Computational studies, such as Nucleus-Independent Chemical Shift (NICS) analysis, can be employed to quantify the aromaticity of cyclic systems. A NICS calculation for the 3,4-dihydro-2H-pyrrole ring would be expected to yield a value close to zero, indicative of a non-aromatic character, in contrast to the significantly negative NICS value for the aromatic pyrrole ring.

An In-depth Technical Guide to 1-Pyrrolines and Their Chemical Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Pyrrolines, also known as dihydropyrroles, are a class of five-membered nitrogen-containing heterocyclic compounds.[1] They are formally derived from the aromatic pyrrole ring by hydrogenation.[1] The position of the double bond within the ring gives rise to three structural isomers: 1-pyrroline, 2-pyrroline, and 3-pyrroline.[2] 1-Pyrroline is a cyclic imine, while 2- and 3-pyrrolines are cyclic amines.[1] This guide will focus on the core aspects of 1-pyrrolines, including their chemical properties, synthesis, and significant biological roles.

The 1-pyrroline scaffold is a privileged structure found in a variety of natural products and biologically active molecules.[3] Notable examples include the fragrant compound 2-acetyl-1-pyrroline, responsible for the characteristic aroma of basmati rice and popcorn, and 1-pyrroline-5-carboxylic acid, a key intermediate in proline metabolism.[2] The chemical reactivity of the imine functionality in 1-pyrrolines makes them versatile synthetic intermediates for the preparation of more complex nitrogen-containing compounds, including pyrrolidines and other alkaloids.[3] In recent years, derivatives of 1-pyrroline have garnered significant attention in medicinal chemistry due to their potential therapeutic applications, including anticancer, antibacterial, and antioxidant activities.[4][5]

Physicochemical Properties of 1-Pyrrolines

The physicochemical properties of 1-pyrrolines are crucial for their behavior in chemical reactions and biological systems. The parent 1-pyrroline is a colorless liquid with a pungent, ammoniacal odor.[6] It is soluble in water and ethanol.[6] In solution, 1-pyrroline can exist in equilibrium between its monomeric and trimeric forms, with the trimer being favored in neat or concentrated solutions.[7][8]

A summary of the key physicochemical properties of the parent 1-pyrroline is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C4H7N | [6] |

| Molecular Weight | 69.11 g/mol | [6] |

| Boiling Point | 87.0-89.0 °C at 760 mmHg | [6] |

| Density | 0.849-0.855 g/cm³ | [6] |

| Refractive Index | 1.440-1.446 | [6] |

| pKa | 6.8 | [9] |

Spectroscopic data is essential for the characterization of 1-pyrrolines. The following table summarizes the characteristic NMR signals for the monomer of 1-pyrroline in DMSO-d6.[7][8][10]

| Nucleus | Chemical Shift (ppm) | Multiplicity |

| ¹H | 7.56 | s (1H) |

| 3.70 | m (2H) | |

| 2.43-2.48 | t (2H) | |

| 1.54-1.78 | m (2H) | |

| ¹³C | 166.5 | |

| 60.7 | ||

| 36.4 | ||

| 20.2 |

Synthesis of 1-Pyrrolines

A variety of synthetic methods have been developed for the construction of the 1-pyrroline ring system. These methods often involve cyclization reactions of linear precursors. Some of the key synthetic strategies are outlined below.

Transition-Metal-Catalyzed Cyclizations

Transition metals, such as palladium, rhodium, and copper, are effective catalysts for the synthesis of 1-pyrrolines.[11][12] These reactions often proceed through intramolecular cyclization of functionalized alkenes or alkynes. For example, palladium-catalyzed cascade arylation/cyclization of α,β-unsaturated imines can afford 1-pyrrolines.[11] Rhodium-catalyzed [1+1+3] annulation of diazoenals and vinyl azides provides access to enal-functionalized 1-pyrroline derivatives.[12]

Cycloaddition Reactions

[3+2] cycloaddition reactions are a powerful tool for the construction of five-membered rings, including 1-pyrrolines.[3] These reactions typically involve the reaction of a three-atom component with a two-atom component. For instance, the reaction of azomethine ylides with alkenes can yield substituted 1-pyrrolines.

Formal [4+1] Annulation

A novel strategy for the synthesis of 1-pyrrolines involves the formal [4+1] annulation of 2-alkyl-2H-azirines with diazocarbonyl compounds.[13] This one-pot approach, which proceeds via the Rh(II)-catalyzed formation of 4-alkyl-2-azabuta-1,3-dienes followed by DBU-promoted cyclization, offers good substrate tolerance.[13]

The following diagram illustrates a general workflow for the synthesis of 1-pyrrolines via a metal-catalyzed cyclization.

Caption: General workflow for the synthesis of 1-pyrrolines.

Chemical and Biological Significance

1-Pyrrolines play diverse and important roles in both chemistry and biology.

Flavor and Aroma Chemistry

2-Acetyl-1-pyrroline is a key aroma compound responsible for the characteristic scent of many staple foods, including basmati and jasmine rice, bread, and popcorn.[11] Its biosynthesis in fragrant rice is linked to a mutation in the betaine aldehyde dehydrogenase 2 (BADH2) gene.[11] This mutation leads to the accumulation of the precursor, Δ¹-pyrroline, which then reacts non-enzymatically with methylglyoxal to form 2-acetyl-1-pyrroline.[11]

Biosynthetic Intermediates

1-Pyrroline-5-carboxylic acid (P5C) is a crucial intermediate in the biosynthesis and degradation of the amino acid proline.[2][3] The interconversion of proline and P5C is a key step in cellular responses to osmotic stress.[14]

Anticancer Activity